

Comparing the in vitro activity of Avibactam versus relebactam against KPC-producing isolates

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A Head-to-Head Battle: Avibactam versus Relebactam Against KPC-Producing Isolates

A detailed comparison of the in vitro efficacy of ceftazidime-avibactam and imipenemrelebactam against Klebsiella pneumoniae carbapenemase (KPC)-producing bacterial isolates.

In the ongoing struggle against antibiotic resistance, the emergence of KPC-producing Enterobacterales presents a formidable challenge to clinicians worldwide. The development of novel β -lactam/ β -lactamase inhibitor combinations has provided a new line of defense. This guide offers a detailed comparison of the in vitro activity of two key players in this arena: avibactam (in combination with ceftazidime) and relebactam (in combination with imipenem), against KPC-producing isolates.

Quantitative Analysis: Susceptibility and Resistance

Multiple studies have demonstrated the potent in vitro activity of both ceftazidime-avibactam (CZA) and imipenem-relebactam (IRL) against KPC-producing Klebsiella pneumoniae (KPC-Kp). The data consistently show high rates of susceptibility to both agents, although some variations exist across different studies and geographical regions.

A study conducted in China on 782 KPC-Kp isolates revealed low resistance rates for both combinations. Specifically, only 2.7% of isolates were resistant to ceftazidime-avibactam, while







a notably lower 0.8% were resistant to imipenem-relebactam.[1][2] The same study reported a minimum inhibitory concentration (MIC)90 of 8 mg/L for ceftazidime-avibactam.[2]

Another study investigating 188 KPC-2-producing Enterobacterales in Korea found that 98.9% of isolates were susceptible to ceftazidime-avibactam, whereas susceptibility to imipenem-relebactam was slightly lower at 93.0%.[3][4] This suggests that avibactam's inhibitory activity may be superior to that of relebactam against these specific isolates.[3][4]

Further research comparing ceftazidime-avibactam, imipenem-relebactam, and meropenem-vaborbactam against carbapenem-resistant K. pneumoniae (CRKP), of which 91.4% were KPC-producers, showed similar high activity for all three agents.[5] Imipenem-relebactam was the most active against CRKP with a susceptibility rate of 95.8%, closely followed by ceftazidime-avibactam at 93.8%.[5]

The following table summarizes the key quantitative findings from these studies:



Antibiotic Combinat ion	Organism	Number of Isolates	Geograph ic Region	Suscepti bility Rate (%)	Resistanc e Rate (%)	MIC90 (mg/L)
Ceftazidim e- Avibactam	KPC- producing K. pneumonia e	782	China	-	2.7	8
Imipenem- Relebacta m	KPC- producing K. pneumonia e	782	China	-	0.8	-
Ceftazidim e- Avibactam	KPC-2- producing Enterobact erales	186	Korea	98.9	-	-
Imipenem- Relebacta m	KPC-2- producing Enterobact erales	186	Korea	93.0	-	-
Ceftazidim e- Avibactam	Carbapene m- Resistant K. pneumonia e (91.4% KPC+)	48	Not Specified	93.8	-	_
Imipenem- Relebacta m	Carbapene m- Resistant K. pneumonia	48	Not Specified	95.8	-	-



e (91.4% KPC+)

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using the broth microdilution method. This is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method

- Isolate Preparation: KPC-producing isolates are cultured on appropriate agar plates to obtain pure colonies. A bacterial suspension is then prepared and standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to a known bacterial concentration.
- Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents
 (ceftazidime-avibactam and imipenem-relebactam) are prepared in cation-adjusted MuellerHinton broth. The concentrations of the β-lactamase inhibitors, avibactam and relebactam,
 are typically kept constant (e.g., 4 µg/mL).
- Inoculation: A standardized volume of the bacterial suspension is added to each well of a microtiter plate containing the different concentrations of the antimicrobial agents.
- Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for a specified period (typically 16-20 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
- Interpretation: The determined MIC values are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Science



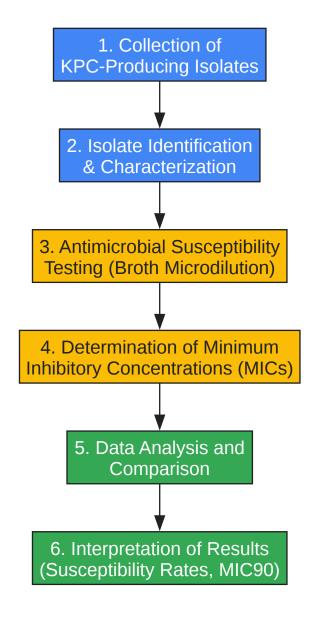
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of β -lactamase inhibitors and the workflow of a comparative in vitro study.



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Caption: Mechanism of action of β -lactamase inhibitors like avibactam and relebactam.





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Caption: Workflow for a comparative in vitro study of antimicrobial agents.

Conclusion

Both ceftazidime-avibactam and imipenem-relebactam demonstrate excellent in vitro activity against KPC-producing isolates, representing crucial therapeutic options for infections caused by these challenging pathogens. While both combinations are highly effective, some studies suggest a slight advantage for imipenem-relebactam in terms of lower resistance rates in certain populations.[1][2] Conversely, other findings indicate a higher susceptibility to ceftazidime-avibactam.[3][4] These nuances underscore the importance of ongoing surveillance and in vitro testing to guide clinical decision-making. The choice between these



agents may depend on local resistance patterns, specific patient factors, and the susceptibility profile of the infecting organism.

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